2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride
CAS No.: 680617-98-5
Cat. No.: VC3779133
Molecular Formula: C15H13ClN2O6S
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680617-98-5 |
|---|---|
| Molecular Formula | C15H13ClN2O6S |
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | 2-ethoxy-5-[(4-nitrobenzoyl)amino]benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C15H13ClN2O6S/c1-2-24-13-8-5-11(9-14(13)25(16,22)23)17-15(19)10-3-6-12(7-4-10)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
| Standard InChI Key | XJRYPCNUGBBNSV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl |
| Canonical SMILES | CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl |
Introduction
Chemical Properties and Structural Characteristics
2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride is characterized by a complex molecular structure that incorporates several key functional groups. The compound has the molecular formula C15H13ClN2O6S with a molecular weight of 384.8 g/mol. Its structure features an ethoxy-substituted benzene ring with a sulfonyl chloride group and a nitrobenzoyl group attached through an amino linkage.
Basic Chemical Information
The compound is identified by the CAS registry number 680617-98-5 and has the IUPAC name 2-ethoxy-5-[(4-nitrobenzoyl)amino]benzenesulfonyl chloride. The molecule's structural organization plays a significant role in determining its chemical behavior and applications. Table 1 summarizes the basic chemical information of this compound.
| Parameter | Value |
|---|---|
| CAS Number | 680617-98-5 |
| Molecular Formula | C15H13ClN2O6S |
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | 2-ethoxy-5-[(4-nitrobenzoyl)amino]benzenesulfonyl chloride |
| Standard InChIKey | XJRYPCNUGBBNSV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N+[O-])S(=O)(=O)Cl |
Structural Features
The compound contains several key structural elements that contribute to its chemical behavior:
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A sulfonyl chloride group (-SO2Cl), which is highly reactive toward nucleophilic substitution reactions
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An ethoxy group (-OCH2CH3), which contributes to the compound's solubility characteristics and can influence electronic properties of the aromatic ring
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A nitrobenzoylamino moiety, which combines a nitro group (-NO2) and an amide linkage to create a complex substituent pattern
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Multiple aromatic rings that provide rigidity to the molecule and opportunities for π-π interactions
These structural features collectively determine the compound's physical properties, chemical reactivity, and potential applications in various research contexts.
Reactivity Profile and Functional Group Analysis
The reactivity of 2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride is primarily governed by the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack. This reactivity makes the compound valuable as an intermediate in various synthetic pathways.
Sulfonyl Chloride Functionality
The sulfonyl chloride group (-SO2Cl) is particularly reactive toward nucleophiles, including amines, alcohols, and thiols. This high reactivity stems from the electron-withdrawing nature of the sulfonyl group combined with the good leaving group capability of the chloride ion. In the presence of nucleophiles, the sulfonyl chloride undergoes nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or sulfonic acid derivatives, depending on the nucleophile.
Other Functional Group Interactions
Beyond the sulfonyl chloride group, several other functional elements influence the compound's behavior:
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The ethoxy group contributes electron density to the aromatic ring through resonance, potentially affecting the reactivity of the sulfonyl chloride group
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The nitro group on the benzoylamino moiety is strongly electron-withdrawing, which can create electronic disparities across the molecule
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The amide linkage (-NH-CO-) provides a potential site for hydrogen bonding and may participate in various intermolecular interactions
Applications in Research and Development
2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride finds significant applications in organic synthesis and pharmaceutical research due to its unique structural features and reactivity profile.
Synthetic Chemistry Applications
In synthetic organic chemistry, 2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride serves as a building block for more complex molecules. Its multiple functional groups provide diverse opportunities for selective transformations:
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The sulfonyl chloride group can participate in coupling reactions to form sulfonamides, which are important in medicinal chemistry
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The nitro group can be reduced to an amine, providing additional sites for further functionalization
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The ethoxy group can serve as a protecting group or be transformed into other functional groups under appropriate conditions
These diverse reaction pathways make the compound a versatile tool in the development of new synthetic methodologies and the creation of complex molecular architectures.
| Safety Aspect | Details |
|---|---|
| Hazard Classification | Skin irritation (Category 2), Eye irritation (Category 2A), STOT-SE (Category 3) |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray; Use in well-ventilated areas |
| Protective Equipment | Gloves, eye protection, respiratory protection |
| Storage Requirements | Tightly closed container, cool dry place, moisture-sensitive |
| Special Handling | Research use only; Handle under supervision of qualified personnel |
Comparison with Structurally Related Compounds
To better understand the properties and applications of 2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride, it is instructive to compare it with structurally related compounds.
2-Ethoxy-benzenesulfonyl chloride
2-Ethoxy-benzenesulfonyl chloride (CAS 68800-33-9) represents a simpler analog, lacking the nitrobenzoylamino substituent. This compound has a molecular formula of C8H9ClO3S and a molecular weight of 220.67 g/mol . The absence of the nitrobenzoylamino group results in different physicochemical properties:
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Lower molecular weight and complexity
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Different solubility characteristics
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Potentially higher reactivity of the sulfonyl chloride group due to reduced steric hindrance
These differences illustrate how the addition of complex substituents can significantly alter the properties and potential applications of sulfonyl chloride compounds.
2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride
2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride (CAS 680618-00-2) is an isomeric variant with the nitro group in the meta position (3-position) rather than the para position (4-position) of the benzoyl moiety . While seemingly a minor structural difference, the position of the nitro group can significantly affect:
These isomeric differences highlight the importance of precise structural control in the development and application of these compounds in research settings.
Table 3 provides a comparative overview of these structurally related compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Distinguishing Feature |
|---|---|---|---|---|
| 2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride | 680617-98-5 | C15H13ClN2O6S | 384.8 g/mol | Nitro group in para position |
| 2-Ethoxy-benzenesulfonyl chloride | 68800-33-9 | C8H9ClO3S | 220.67 g/mol | No nitrobenzoylamino group |
| 2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride | 680618-00-2 | C15H13ClN2O6S | 384.8 g/mol | Nitro group in meta position |
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